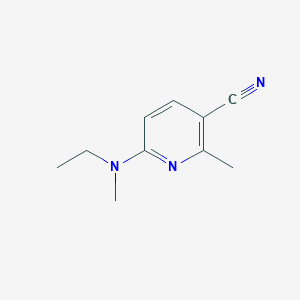
6-(Ethyl(methyl)amino)-2-methylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Ethyl(methyl)amino)-2-methylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of an ethyl(methyl)amino group attached to the 6th position of the nicotinonitrile ring and a methyl group at the 2nd position. Nicotinonitriles are known for their diverse applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethyl(methyl)amino)-2-methylnicotinonitrile typically involves the reaction of 2-methylnicotinonitrile with ethyl(methyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
6-(Ethyl(methyl)amino)-2-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethyl(methyl)amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted nicotinonitrile derivatives.
科学研究应用
6-(Ethyl(methyl)amino)-2-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 6-(Ethyl(methyl)amino)-2-methylnicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Methylnicotinonitrile: Lacks the ethyl(methyl)amino group, making it less versatile in certain reactions.
6-Aminonicotinonitrile: Contains an amino group instead of the ethyl(methyl)amino group, leading to different reactivity and applications.
6-(Dimethylamino)-2-methylnicotinonitrile: Similar structure but with a dimethylamino group, which may affect its chemical properties and biological activities.
Uniqueness
6-(Ethyl(methyl)amino)-2-methylnicotinonitrile is unique due to the presence of both an ethyl(methyl)amino group and a methyl group on the nicotinonitrile ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
6-[ethyl(methyl)amino]-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H13N3/c1-4-13(3)10-6-5-9(7-11)8(2)12-10/h5-6H,4H2,1-3H3 |
InChI 键 |
ZWBHQOFLOLRJGQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C1=NC(=C(C=C1)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetic acid](/img/structure/B13005369.png)
![4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005373.png)
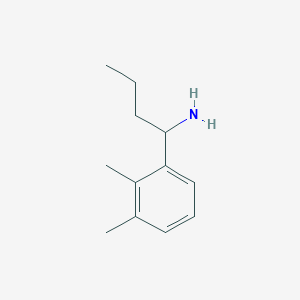
![2-(tert-Butyl)-4-chlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13005379.png)

![Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13005406.png)
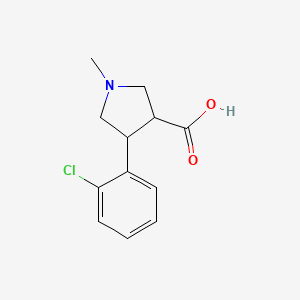
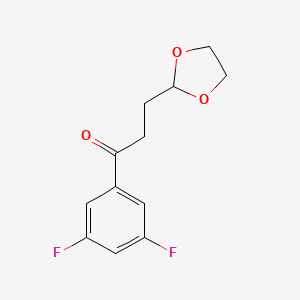
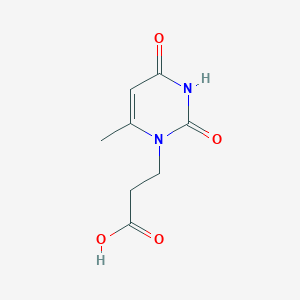
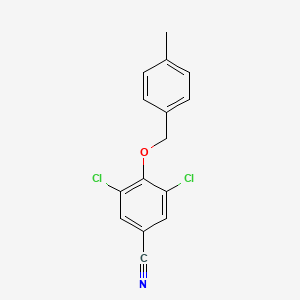
![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropanamide](/img/structure/B13005444.png)
![(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13005456.png)
![1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13005464.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate](/img/structure/B13005469.png)
